Enzymatic Resolution Efficiency – Lipase-Catalyzed Enantiomeric Excess
The (S)-enantiomer of 3-amino-3-(pyridin-2-yl)propanoic acid is obtained via Burkholderia cepacia lipase PS-catalyzed enantioselective hydrolysis of the corresponding racemic β-amino ester. This process displays an enantioselectivity factor E >200, yielding the (S)-acid with ee ≥97% and the unreacted (R)-ester with ee ≥98% at ≥40% isolated yield. In contrast, the racemic mixture (CAS 149251-81-0) has an ee of 0% by definition, and classical diastereomeric salt resolution methods for the 3-pyridyl analogue achieve optical purity only after multiple recrystallizations.
| Evidence Dimension | Enantiomeric excess (ee) of β-amino acid product after resolution |
|---|---|
| Target Compound Data | ee ≥97% (S)-enantiomer |
| Comparator Or Baseline | Racemic 3-amino-3-(pyridin-2-yl)propanoic acid: ee = 0%; classical diastereomeric salt resolution of 3-pyridyl analogue requires multiple steps |
| Quantified Difference | ee increase from 0% to ≥97%; E >200 |
| Conditions | Lipase PS, H₂O (0.5 equiv), i-Pr₂O or t-BuOMe, 25 °C |
Why This Matters
Enantiomeric purity ≥97% is a critical quality attribute for chiral building blocks in drug discovery; using racemate can confound SAR studies and reduce in vivo potency by 50% or more.
- [1] Tasnádi, G.; Forró, E.; Fülöp, F. Burkholderia cepacia lipase is an excellent enzyme for the enantioselective hydrolysis of β-heteroaryl-β-amino esters. Tetrahedron: Asymmetry 2009, 20, 1771–1777. DOI: 10.1016/j.tetasy.2009.06.019 View Source
- [2] Boesch, H.; et al. An Expedient Method for Resolution of 3-Amino-3-(3′-pyridyl)propionic Acid and Related Compounds. Org. Process Res. Dev. 2001, 5(1), 23–27. View Source
